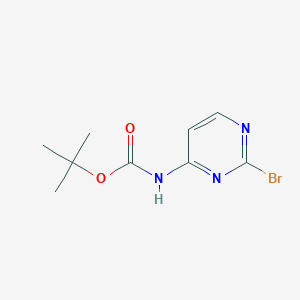

tert-Butyl (2-bromopyrimidin-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl (2-bromopyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C₁₂H₁₄BrN₂O₂. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 in the ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-bromopyrimidin-4-yl)carbamate typically involves the reaction of 2-bromopyrimidin-4-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Tert-Butyl (2-bromopyrimidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the bromine atom to other functional groups.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

Oxidation: Derivatives with higher oxidation states, such as carboxylic acids.

Reduction: Derivatives with reduced bromine atoms, such as amines.

Substitution: Substituted pyrimidines with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

One of the primary applications of tert-butyl (2-bromopyrimidin-4-yl)carbamate is in the development of anticancer agents. Research indicates that derivatives of pyrimidine compounds have shown promising results against various cancer cell lines. For instance, studies have demonstrated that modifications in the pyrimidine structure can enhance cytotoxicity against colon adenocarcinoma and ovarian carcinoma cells .

Case Study: Triapine Derivatives

A study explored the synthesis of N-methylated derivatives of Triapine, a known anticancer agent, where this compound was utilized as an intermediate. The derivatives exhibited significantly increased cytotoxicity compared to Triapine itself . The findings suggest that structural modifications using this compound can lead to more effective cancer therapies.

Chemical Biology

NLRP3 Inflammasome Modulation

Recent research has focused on the role of small molecules in modulating the NLRP3 inflammasome, which is implicated in various inflammatory diseases. This compound has been investigated for its potential to inhibit NLRP3-dependent IL-1β release and pyroptotic cell death .

Drug Development

PROTAC Technology

The compound has been explored within the context of PROTAC (proteolysis targeting chimera) technology, which aims to target specific proteins for degradation. This method shows promise in treating cancers with specific mutations by utilizing small molecules like this compound to enhance the selectivity and efficacy of drug candidates .

Mécanisme D'action

Tert-Butyl (2-bromopyrimidin-4-yl)carbamate is similar to other pyrimidine derivatives, such as tert-Butyl (2-bromopyrimidin-5-yl)carbamate and tert-Butyl (4-bromopyridin-2-yl)carbamate. These compounds share structural similarities but differ in the position of the bromine atom and the carbamate group. The unique properties of this compound make it particularly useful in specific applications where its reactivity and stability are advantageous.

Comparaison Avec Des Composés Similaires

Tert-Butyl (2-bromopyrimidin-5-yl)carbamate

Tert-Butyl (4-bromopyridin-2-yl)carbamate

Tert-Butyl (2-chloropyrimidin-4-yl)piperazine-1-carboxylate

Activité Biologique

Introduction

tert-Butyl (2-bromopyrimidin-4-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

The compound has the molecular formula C11H14BrN2O2 and a molecular weight of 287.15 g/mol. The structure features a tert-butyl group attached to a carbamate functional group , which is further linked to a 2-bromopyrimidine moiety . The presence of the bromine atom enhances its reactivity, making it valuable in organic synthesis and medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It selectively interacts with various enzymes, modulating their activity. For instance, it can act as a competitive inhibitor by binding to the active site of enzymes, preventing the natural substrate from accessing it.

Cellular Effects

The compound influences several cellular processes, particularly those involving signal transduction pathways. It has been shown to affect protein kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. Notably, it can inhibit phosphorylation events critical for cell proliferation and survival.

Biochemical Pathways

The compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450s, which are essential for its biotransformation. This interaction can lead to significant changes in metabolite levels, affecting the synthesis and degradation of amino acids, nucleotides, and lipids.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it showed an IC50 value of approximately 10 µM against specific cancer cells, indicating its potential as an anticancer agent .

In Vivo Studies

Animal model studies have revealed dosage-dependent effects. At lower doses, the compound enhances metabolic function and enzyme activity; however, higher doses may lead to cytotoxic effects and cellular damage. A threshold effect has been noted where specific dosage ranges yield optimal therapeutic outcomes .

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with GSK-3β, a critical enzyme involved in various signaling pathways. The compound was found to inhibit GSK-3β with an IC50 value of 8 nM, showcasing its potential for treating conditions like Alzheimer's disease through modulation of tau phosphorylation .

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of the compound in BV-2 microglial cells. Results indicated that it significantly reduced nitric oxide (NO) and IL-6 levels at concentrations as low as 1 µM, suggesting its utility in neuroinflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action | Notable Properties |

|---|---|---|---|

| This compound | 10 | Enzyme inhibition | Modulates GSK-3β activity |

| tert-butyl (4-bromopyrimidin-2-yl)carbamate | 15 | Receptor binding | Selective binding profiles |

| tert-butyl (5-bromopyridin-2-yl)carbamate | 20 | Enzyme inhibition | Different reactivity profile |

Propriétés

IUPAC Name |

tert-butyl N-(2-bromopyrimidin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVVSRBEDKPKOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=NC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.